molecular formula C9H7BrCl2O B1523650 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one CAS No. 651358-41-7

1-Bromo-3-(3,4-dichlorophenyl)propan-2-one

Cat. No. B1523650
CAS RN: 651358-41-7
M. Wt: 281.96 g/mol
InChI Key: QDXQRVMHTLDGOE-UHFFFAOYSA-N
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Description

“1-Bromo-3-(3,4-dichlorophenyl)propan-2-one” is a chemical compound with the molecular formula C9H7BrCl2O . It is also known as “1-Bromoethyl 3,4-Dichlorophenyl Ketone” and "2-Bromo-1-(3,4-dichlorophenyl)-1-propanone" . This compound is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Bupropion .


Molecular Structure Analysis

The molecular weight of “this compound” is 281.96 . The InChI code is 1S/C9H8BrClO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

1-Bromo-3-(3,4-dichlorophenyl)propan-2-one and related compounds are used extensively in organic synthesis. Shirinian et al. (2012) demonstrated that bromination of 2,3-diarylcyclopent-2-en-1-ones, a process similar to the synthesis of this compound, yields products with potential use in synthesizing a variety of organic compounds. The regio- and chemoselective bromination under different conditions introduces bromine atoms at specific positions, creating important synthons for further chemical synthesis (Shirinian et al., 2012).

Nonlinear Optical Properties

The compound and its analogs have been studied for their optoelectronic and charge transport properties. Shkir et al. (2019) highlighted the significance of chalcone derivatives, including structures similar to this compound, in semiconductor devices due to their nonlinear optical properties and thermal stability. The compounds demonstrated potential applications in the semiconductor industry, particularly in the context of organic semiconductor devices (Shkir et al., 2019).

Molecular Docking and Chemical Analysis

Ramesh et al. (2020) studied a bromo-based theyophen chalcone derivative, structurally akin to this compound. Through spectroscopy and quantum chemistry methods, they explored the molecule's stable conformation, vibrational frequencies, and electronic absorption spectra. The study also involved molecular docking, indicating the potential pharmaceutical applications of these compounds in inhibiting certain enzymes like Monoamine oxidase (Ramesh et al., 2020).

Polymer Science

In polymer science, derivatives of bromoalkyl compounds are used in catalyst-transfer polycondensation mechanisms. Miyakoshi et al. (2005) demonstrated the synthesis of well-defined poly(3-hexylthiophene) using Ni-catalyzed chain-growth polymerization of bromoalkyl thiophene, indicating the importance of bromoalkyl compounds in producing polymers with controlled properties (Miyakoshi et al., 2005).

Safety and Hazards

The safety data sheet for “1-Bromo-3-(3,4-dichlorophenyl)propan-2-one” suggests that it should be handled with care. If inhaled or swallowed, or if it comes into contact with skin or eyes, medical attention should be sought. It is recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires involving this compound .

properties

IUPAC Name

1-bromo-3-(3,4-dichlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXQRVMHTLDGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695157
Record name 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

651358-41-7
Record name 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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